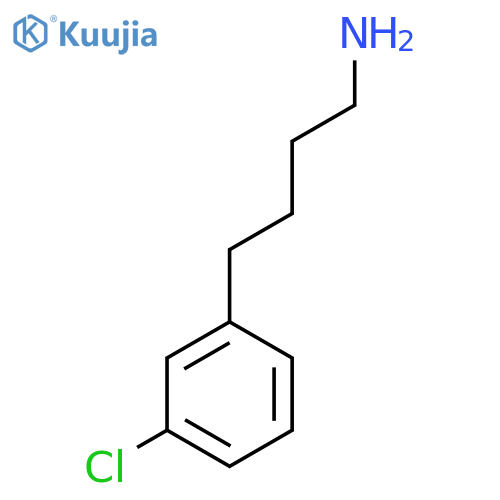Cas no 181650-48-6 (3-Chloro-benzenebutanamine)

3-Chloro-benzenebutanamine structure
商品名:3-Chloro-benzenebutanamine
3-Chloro-benzenebutanamine 化学的及び物理的性質
名前と識別子
-
- CHEMBL131771
- NS-01636
- 4-(3-Chloro-phenyl)-butylamine
- 4-(3-chlorophenyl)-butylamine
- EN300-1964921
- MFCD09886648
- AKOS013464078
- 181650-48-6
- TUCKGJZYCMYNAP-UHFFFAOYSA-N
- SCHEMBL1800551
- F79521
- CS-0286690
- 3-Chloro-benzenebutanamine
- 4-(3-chlorophenyl)butan-1-amine
- BDBM50053605
-
- インチ: 1S/C10H14ClN/c11-10-6-3-5-9(8-10)4-1-2-7-12/h3,5-6,8H,1-2,4,7,12H2
- InChIKey: TUCKGJZYCMYNAP-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(=C1)CCCCN
計算された属性
- せいみつぶんしりょう: 183.0814771g/mol
- どういたいしつりょう: 183.0814771g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 116
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
3-Chloro-benzenebutanamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | C375173-10mg |
3-Chloro-benzenebutanamine |
181650-48-6 | 10mg |
$ 50.00 | 2022-04-01 | ||
| Enamine | EN300-1964921-0.5g |
4-(3-chlorophenyl)butan-1-amine |
181650-48-6 | 0.5g |
$658.0 | 2023-09-17 | ||
| Enamine | EN300-1964921-10.0g |
4-(3-chlorophenyl)butan-1-amine |
181650-48-6 | 10g |
$5037.0 | 2023-06-03 | ||
| Enamine | EN300-1964921-5.0g |
4-(3-chlorophenyl)butan-1-amine |
181650-48-6 | 5g |
$3396.0 | 2023-06-03 | ||
| TRC | C375173-50mg |
3-Chloro-benzenebutanamine |
181650-48-6 | 50mg |
$ 210.00 | 2022-04-01 | ||
| Enamine | EN300-1964921-0.25g |
4-(3-chlorophenyl)butan-1-amine |
181650-48-6 | 0.25g |
$630.0 | 2023-09-17 | ||
| Enamine | EN300-1964921-0.05g |
4-(3-chlorophenyl)butan-1-amine |
181650-48-6 | 0.05g |
$575.0 | 2023-09-17 | ||
| Enamine | EN300-1964921-1g |
4-(3-chlorophenyl)butan-1-amine |
181650-48-6 | 1g |
$685.0 | 2023-09-17 | ||
| Aaron | AR01JMON-500mg |
3-Chloro-benzenebutanamine |
181650-48-6 | 97% | 500mg |
$318.00 | 2025-02-11 | |
| Aaron | AR01JMON-250mg |
3-Chloro-benzenebutanamine |
181650-48-6 | 97% | 250mg |
$214.00 | 2025-02-11 |
3-Chloro-benzenebutanamine 関連文献
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
-
Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018
-
Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367
181650-48-6 (3-Chloro-benzenebutanamine) 関連製品
- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)
- 2055042-70-9(N-(Azido-PEG4)-biocytin)
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
